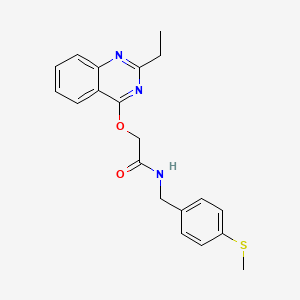
4-(2-ethyl-1,3-thiazol-4-yl)-N-(3-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-ethyl-1,3-thiazol-4-yl)-N-(3-methylphenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as ETTB and belongs to the class of thiazole-containing compounds.
Applications De Recherche Scientifique
Anticancer Activity
Quinazolinones exhibit promising anticancer properties. Researchers have explored their potential as chemotherapeutic agents for various cancers, including lung and pancreatic cancers. Notably, compounds derived from quinazolines, such as erlotinib and gefitinib, have been approved for clinical use in cancer treatment . Further investigations into the specific mechanisms of action and efficacy against different cancer types are ongoing.
Antibacterial Properties
Quinazolinones have demonstrated antibacterial activity against drug-resistant bacterial strains. Their unique chemical structure makes them attractive candidates for novel antibiotics. Researchers have studied the structure-activity relationships (SAR) of various quinazolinone derivatives to optimize their antimicrobial properties . These compounds could potentially address the growing challenge of antibiotic resistance.
Anti-Inflammatory Effects
The anti-inflammatory potential of quinazolinones has piqued interest in their therapeutic applications. These compounds may modulate inflammatory pathways, making them relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders. Further investigations are needed to elucidate their precise mechanisms of action .
Anticonvulsant Activity
Quinazolinones have been evaluated for their anticonvulsant effects. These compounds may interact with neuronal receptors and ion channels, potentially providing a new avenue for developing antiepileptic drugs. Researchers continue to explore their efficacy and safety profiles .
Antifungal Properties
Certain quinazolinones exhibit antifungal activity. Investigating their mode of action and specificity against fungal pathogens could lead to the development of novel antifungal agents. These compounds may offer alternatives to existing antifungal drugs .
Anti-HIV Potential
Although more research is needed, quinazolinones have shown promise as potential anti-HIV agents. Their unique chemical scaffold may interfere with viral replication or entry mechanisms. Ongoing studies aim to validate their efficacy and safety profiles .
Propriétés
IUPAC Name |
2-(2-ethylquinazolin-4-yl)oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-3-18-22-17-7-5-4-6-16(17)20(23-18)25-13-19(24)21-12-14-8-10-15(26-2)11-9-14/h4-11H,3,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIMQMPTEIFAMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NCC3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-ethylquinazolin-4-yl)oxy]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

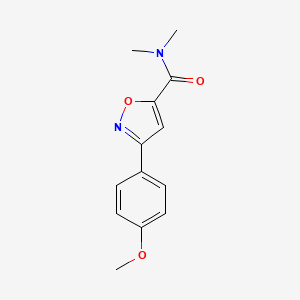
![N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2419892.png)
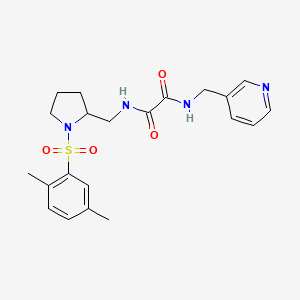
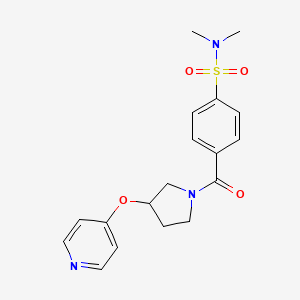
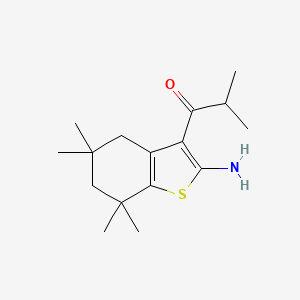
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2419896.png)
![9-benzyl-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2419897.png)
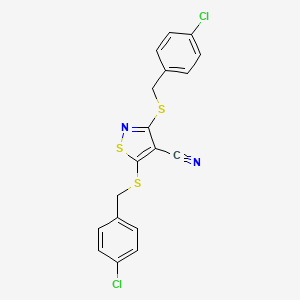
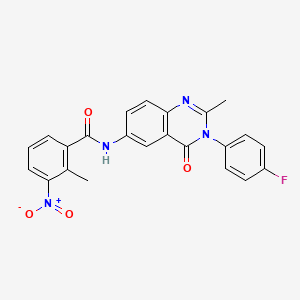

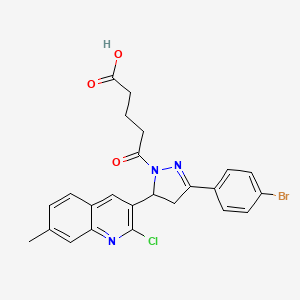

![1-phenyl-3-{[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]methoxy}-1H-1,2,4-triazole](/img/structure/B2419906.png)
![2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(1H-benzo[d]imidazol-2-yl)acetamide](/img/structure/B2419910.png)